molecular formula C8H12ClN3 B7953618 2-Pyrrolidin-2-ylpyrazine hydrochloride CAS No. 1923088-57-6

2-Pyrrolidin-2-ylpyrazine hydrochloride

Cat. No.: B7953618
CAS No.: 1923088-57-6
M. Wt: 185.65 g/mol
InChI Key: PTGRKARSLVPCHH-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-ylpyrazine hydrochloride is a nitrogen-containing heterocyclic compound that features both a pyrrolidine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-2-ylpyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with pyrazine derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts such as palladium or nickel, and the reactions are carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-ylpyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidin-2-ylpyrazine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .

Properties

IUPAC Name

2-pyrrolidin-2-ylpyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-7(10-3-1)8-6-9-4-5-11-8;/h4-7,10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGRKARSLVPCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923088-57-6
Record name Pyrazine, 2-(2-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923088-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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